REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[CH:4][N:3]=1.[OH-:11].[NH4+]>OS(O)(=O)=O>[Cl:1][C:2]1[C:7]([C:8]([NH2:9])=[O:11])=[C:6]([CH3:10])[CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
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6.33 g
|
Type
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reactant
|
Smiles
|
ClC1=NC=CC(=C1C#N)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
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CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to leave a crystalline residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |